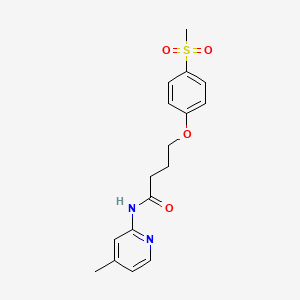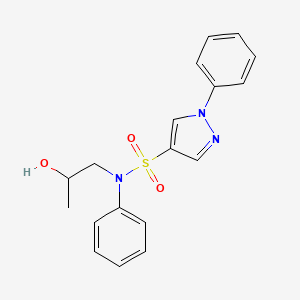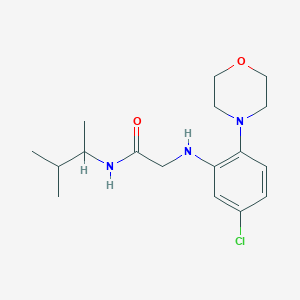![molecular formula C19H25N3O4 B7681512 Tert-butyl 4-[(3-oxo-1,2-dihydroisoindol-5-yl)carbamoyl]piperidine-1-carboxylate](/img/structure/B7681512.png)
Tert-butyl 4-[(3-oxo-1,2-dihydroisoindol-5-yl)carbamoyl]piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-[(3-oxo-1,2-dihydroisoindol-5-yl)carbamoyl]piperidine-1-carboxylate, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various cancers. It is a selective inhibitor of the protein kinase BTK (Bruton’s tyrosine kinase) and has been shown to have potential in the treatment of B-cell malignancies.
Wirkmechanismus
Tert-butyl 4-[(3-oxo-1,2-dihydroisoindol-5-yl)carbamoyl]piperidine-1-carboxylate selectively inhibits BTK, a key component of the B-cell receptor signaling pathway. This pathway is essential for the survival and proliferation of B-cells, which play a critical role in the development of B-cell malignancies. By inhibiting BTK, this compound disrupts this pathway and induces apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is well-tolerated in preclinical models and has shown minimal toxicity. In addition to its anti-tumor effects, this compound has also been shown to have immunomodulatory effects, including the suppression of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl 4-[(3-oxo-1,2-dihydroisoindol-5-yl)carbamoyl]piperidine-1-carboxylate has several advantages for use in lab experiments, including its selectivity for BTK and its favorable pharmacokinetic profile. However, its limitations include the potential for off-target effects and the need for further optimization to improve its potency and selectivity.
Zukünftige Richtungen
There are several potential future directions for the development of Tert-butyl 4-[(3-oxo-1,2-dihydroisoindol-5-yl)carbamoyl]piperidine-1-carboxylate. These include the optimization of its pharmacokinetic and pharmacodynamic properties, the exploration of its use in combination with other therapies, and the investigation of its potential in the treatment of other diseases beyond cancer and autoimmune disorders. Additionally, further research is needed to better understand the mechanism of action of this compound and to identify potential biomarkers for patient selection and monitoring.
Synthesemethoden
The synthesis of Tert-butyl 4-[(3-oxo-1,2-dihydroisoindol-5-yl)carbamoyl]piperidine-1-carboxylate involves a multi-step process, starting with the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with 3-oxo-1,2-dihydroisoindole-5-carboxylic acid. This is followed by the addition of N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to form the amide bond. The final step involves the removal of the tert-butyl protecting group using trifluoroacetic acid (TFA).
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-[(3-oxo-1,2-dihydroisoindol-5-yl)carbamoyl]piperidine-1-carboxylate has been extensively studied in preclinical models and has shown promising results in the treatment of various cancers, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). It has also shown potential in the treatment of autoimmune diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
tert-butyl 4-[(3-oxo-1,2-dihydroisoindol-5-yl)carbamoyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-19(2,3)26-18(25)22-8-6-12(7-9-22)16(23)21-14-5-4-13-11-20-17(24)15(13)10-14/h4-5,10,12H,6-9,11H2,1-3H3,(H,20,24)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQRGNOUGTWIIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NC2=CC3=C(CNC3=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-methoxyphenyl)-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]cyclopentane-1-carboxamide](/img/structure/B7681438.png)
![2-(2,6-dimethylphenoxy)-N-[1-(3-methylbutanoyl)piperidin-4-yl]acetamide](/img/structure/B7681444.png)
![4-[[(5-fluoro-3-methyl-1-benzofuran-2-yl)methylamino]methyl]-N,N,2,5-tetramethylpyrazol-3-amine](/img/structure/B7681451.png)
![2-[methyl-(1-propan-2-ylpiperidin-4-yl)amino]-N-(1-phenylethyl)acetamide](/img/structure/B7681470.png)
![5-chloro-N-[(1R)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B7681476.png)

![2-ethylsulfonyl-N-[2-(4-methylpiperidin-1-yl)propyl]benzamide](/img/structure/B7681506.png)
![Ethyl 2-[[2-[(5-bromopyridin-2-yl)amino]-2-oxoethyl]-(2-methoxyethyl)amino]acetate](/img/structure/B7681515.png)
![3,5-difluoro-N-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]benzamide](/img/structure/B7681522.png)
![5-methoxy-N-[3-methyl-2-(methylcarbamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-7-carboxamide](/img/structure/B7681524.png)

![5-bromo-N-[1-[(5-chloro-1-methylimidazol-2-yl)methylamino]-1-oxopropan-2-yl]thiophene-2-carboxamide](/img/structure/B7681542.png)

